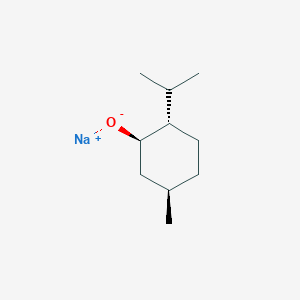

Sodium mentholate

説明

特性

IUPAC Name |

sodium;5-methyl-2-propan-2-ylcyclohexan-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDLQGFGSQOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)[O-])C(C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19321-38-1 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium mentholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Mentholate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium mentholate, the sodium salt of menthol (B31143), is a versatile chemical compound with significant applications in organic synthesis and a subject of interest in pharmacological research. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.

Chemical Identity and Structure

This compound is an alkoxide derived from menthol. The chemical structure is characterized by the menthyl group, a substituted cyclohexane (B81311) ring, with a sodium cation ionically bonded to the oxygen atom. The most common isomer is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | [1] |

| CAS Number | 19321-38-1 | [2] |

| Molecular Formula | C₁₀H₁₉NaO | [2] |

| Molecular Weight | 178.25 g/mol | [1] |

| Canonical SMILES | CC1CCC(C(C1)[O-])C(C)C.[Na+] | [3] |

| Isomeric SMILES | C[C@@H]1CC--INVALID-LINK--[O-]">C@HC(C)C.[Na+] | [3] |

| InChI Key | HTMDLQGFGSQOLM-YMQJAAJZSA-N | [1] |

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] It is a strong base, a property characteristic of alkoxides. The pKa of the parent alcohol, menthol, is approximately 15.9 in aqueous solution, indicating that this compound is a significantly stronger base than hydroxide (B78521).[5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White crystalline solid | [4] |

| Melting Point | Data not consistently available; varies with purity | [3][6] |

| Boiling Point | 222 °C at 760 mmHg | [7][8] |

| Flash Point | 86.7 °C | [7][8] |

| Solubility | Miscible with water, ethanol (B145695), and methanol (B129727); Insoluble in non-polar solvents like hexane. | [4] |

| Vapor Pressure | 0.0214 mmHg at 25 °C | [8] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be similar to that of menthol, with shifts influenced by the deprotonation of the hydroxyl group. The proton on the carbon bearing the oxygen (C1-H) would likely experience an upfield shift due to the increased electron density from the negatively charged oxygen. The other protons on the cyclohexane ring and the isopropyl and methyl groups would show complex multiplets.

¹³C NMR Spectroscopy (Predicted)

In the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C1) is expected to show a significant downfield shift compared to menthol due to the direct attachment to the electronegative oxygen and the ionic character of the Na-O bond. The chemical shifts of the other carbons in the cyclohexane ring and the alkyl substituents would be less affected.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of this compound would be characterized by the absence of the broad O-H stretching band typically observed for alcohols (around 3200-3600 cm⁻¹). The spectrum would be dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching, which is expected to be a strong band. The C-O stretch in this compound would likely appear at a different wavenumber compared to menthol due to the change in bond character. For comparison, the C-O stretch in sodium ethoxide is a strong peak.[9]

Synthesis and Purification

Laboratory Synthesis

This compound is typically synthesized by the reaction of menthol with a strong base, such as sodium metal or sodium hydroxide, in an appropriate solvent.[10]

Materials:

-

(-)-Menthol (15.63 g, 0.1 mol)

-

Sodium metal (2.30 g, 0.1 mol) or Sodium hydroxide (4.00 g, 0.1 mol)

-

Anhydrous ethanol or methanol (100 mL)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure (using Sodium Metal):

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add small pieces of sodium metal (2.30 g) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely.

-

Once all the sodium has reacted, add (-)-menthol (15.63 g) to the sodium ethoxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours to ensure complete reaction.

-

Allow the solution to cool to room temperature. The this compound can be used as a solution or the solvent can be removed under reduced pressure to obtain the solid product.

Procedure (using Sodium Hydroxide):

-

Dissolve (-)-menthol (15.63 g) and sodium hydroxide (4.00 g) in ethanol or methanol (100 mL) in a round-bottom flask.

-

Heat the mixture to reflux with stirring for 4-6 hours.[10]

-

The water formed during the reaction can be removed by azeotropic distillation if a non-alcoholic solvent like toluene (B28343) is used, or the product can be isolated by removal of the alcohol solvent.

Purification

Crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane)

-

Erlenmeyer flask

-

Heating source

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot, good solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Slowly add a poor solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of the cold poor solvent.

-

Dry the crystals under vacuum.

Applications in Chemical Synthesis

Nucleophilic Reagent

This compound is a strong nucleophile and is used in various organic substitution reactions to introduce the menthoxy group into molecules.[10] It readily reacts with alkyl halides, tosylates, and other electrophiles.

Figure 1. Nucleophilic substitution reaction with this compound.

Chiral Auxiliary

The chiral menthyl group can be used as a chiral auxiliary to control the stereochemistry of reactions. While this compound itself is a base, menthol-derived esters are commonly used in asymmetric synthesis, such as in Diels-Alder reactions. The bulky menthyl group effectively blocks one face of the dienophile, leading to a high degree of stereoselectivity.

Figure 2. Workflow for an asymmetric Diels-Alder reaction using a menthol-derived chiral auxiliary.

Biological Activity and Signaling Pathways

The menthol moiety of this compound is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold.

TRPM8 Activation Pathway

Activation of the TRPM8 channel by agonists like menthol (and by extension, the menthoxide ion) leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and initiates a signal that is transmitted to the brain and perceived as a cooling sensation. The activation is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP₂).

Figure 3. Simplified signaling pathway of TRPM8 activation by this compound.

Safety and Handling

This compound is a corrosive and flammable solid. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is reactive with water and should be stored in a dry, inert atmosphere.

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Conclusion

This compound is a valuable chemical with established utility in organic synthesis and potential applications in pharmacology due to the biological activity of the menthol moiety. This guide has provided a detailed overview of its chemical and physical properties, methods for its preparation and purification, and its roles in chemical reactions and biological pathways. Further research to fully characterize its physicochemical properties and explore its applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 19321-38-1 [m.chemicalbook.com]

- 3. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound|lookchem [lookchem.com]

- 9. Sodium ethoxide(141-52-6) IR Spectrum [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Mentholate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium mentholate, the sodium salt of menthol (B31143), is a versatile organic compound with significant potential in chemical synthesis and pharmaceutical applications. Its role as a potent nucleophile and a chiral auxiliary makes it a valuable reagent in organic chemistry. In the pharmaceutical realm, its precursor, menthol, is well-known for its physiological effects, and this compound is explored as a permeation enhancer in transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological interactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Structure

This compound is the alkoxide salt formed from the deprotonation of menthol. The most common isomer is derived from (-)-menthol, which has the (1R,2S,5R) configuration.

| Property | Value/Descriptor | Source(s) |

| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | [1][2] |

| CAS Number | 19321-38-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₉NaO | [1][2][4] |

| Molecular Weight | 178.25 g/mol | [1][2][5] |

| Canonical SMILES | CC1CCC(C(C1)[O-])C(C)C.[Na+] | [1] |

| Isomeric SMILES | C[C@@H]1CC--INVALID-LINK--[O-]">C@HC(C)C.[Na+] | [1] |

| InChI Key | HTMDLQGFGSQOLM-YMQJAAJZSA-N | [2] |

| Appearance | White crystalline solid | [1] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties.

Solubility

This compound is characterized by its high solubility in polar solvents, a property attributed to its ionic nature. In contrast, it is insoluble in non-polar media.

| Solvent | Solubility | Source(s) |

| Water | Miscible | [1] |

| Ethanol (B145695) | Miscible | [1] |

| Methanol | Miscible | [1] |

| Hexane | Insoluble | [1] |

Thermal Properties

The thermal stability of this compound is an important consideration for its storage and handling.

| Property | Value | Source(s) |

| Boiling Point | 222 °C at 760 mmHg | [1][6] |

| Flash Point | 86.7 °C | [1][6] |

| Melting Point | Data on melting points varies based on purity but typically falls within standard ranges for similar compounds. | [7] |

Note: The melting point of this compound is sensitive to impurities and may vary. A precise melting point for the pure compound is not consistently reported.

Acid-Base Properties

As the salt of a weak acid (menthol) and a strong base (sodium hydroxide), this compound is a strong base.

| Property | Estimated Value | Source(s) |

| pKa of Conjugate Acid (Menthol) | ~18-19 | [8] |

This estimated pKa of menthol suggests that this compound is a significantly strong base, capable of deprotonating a wide range of protic solvents and organic functional groups.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of alkoxides and the menthol backbone.

2.4.1. Infrared (IR) Spectroscopy

The FTIR spectrum of a sodium alkoxide, like this compound, will show characteristic peaks. The broad O-H stretching band of the parent alcohol (menthol) around 3300 cm⁻¹ will be absent. Key expected absorptions include:

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the methyl and methylene (B1212753) groups of the cyclohexane (B81311) ring and isopropyl group.

-

C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the alkoxide C-O bond.

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will show signals corresponding to the menthol framework. The proton on the carbon bearing the oxygen (C-1) will be shifted upfield compared to menthol due to the increased electron density of the alkoxide. The characteristic hydroxyl proton signal of menthol will be absent.

-

¹³C NMR: The carbon spectrum will also reflect the menthol structure. The C-1 carbon will experience a significant downfield shift upon deprotonation to form the alkoxide.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the reaction of menthol with a strong sodium base.

3.1.1. Reaction with Sodium Hydroxide (B78521)

This method involves the reaction of menthol with sodium hydroxide in a suitable polar solvent.

-

Materials: (-)-Menthol, sodium hydroxide, ethanol (anhydrous).

-

Procedure:

-

Dissolve (-)-menthol in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric amount of sodium hydroxide to the solution.

-

Heat the mixture to a temperature between 60-80°C and stir until the reaction is complete.[1] The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be purified by crystallization or distillation.[5]

-

3.1.2. Reaction with Sodium Metal

A more reactive method involves the direct reaction of menthol with sodium metal.

-

Materials: (-)-Menthol, sodium metal, anhydrous alcohol (e.g., ethanol or methanol).

-

Procedure:

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-menthol in the chosen anhydrous alcohol.

-

Carefully add small pieces of sodium metal to the solution at a controlled rate to manage the exothermic reaction and hydrogen gas evolution. The reaction should be carried out in a well-ventilated fume hood.

-

Continue stirring until all the sodium has reacted.

-

The resulting this compound solution can be used directly or the solvent can be removed to isolate the solid product.

-

Characterization Protocols

3.2.1. Melting Point Determination The melting point is a key indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is increased gradually, and the range from the first sign of melting to complete liquefaction is recorded.

-

3.2.2. Spectroscopic Analysis

-

FTIR Spectroscopy:

-

Prepare a KBr pellet or a Nujol mull of the this compound sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the characteristic peaks of C-H and C-O stretching, and the absence of the O-H band.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it is less reactive with alkoxides than chloroform-d).

-

Acquire ¹H and ¹³C NMR spectra.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the known structure of the menthol backbone.

-

Applications in Drug Development

Role as a Permeation Enhancer

Menthol is a well-established permeation enhancer in transdermal drug delivery systems, and this compound is investigated for similar properties. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the passage of drug molecules.

Potential Interaction with Signaling Pathways

The biological effects of menthol are primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor.[9][10][11][12] While there is no direct evidence of this compound binding to TRPM8, it is plausible that in an aqueous biological environment, this compound may hydrolyze to menthol, which can then activate the TRPM8 channel.[1] This indirect activation could lead to downstream signaling events associated with TRPM8 activation, such as calcium influx and modulation of neuronal activity.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a compound of interest for both synthetic chemists and pharmaceutical scientists. Its strong basicity and nucleophilicity are key to its utility in organic synthesis, while its relationship to menthol suggests potential applications in drug delivery. Further research is warranted to fully quantify its solubility and melting point, obtain detailed experimental spectroscopic data, and elucidate its precise mechanism of action as a permeation enhancer and its direct or indirect interactions with biological signaling pathways. This guide serves as a foundational resource for professionals seeking to explore and utilize the properties of this compound in their research and development endeavors.

References

- 1. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]

- 2. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19321-38-1 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. ias.ac.in [ias.ac.in]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Mentholate (CAS Number: 19321-38-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium mentholate, with the CAS number 19321-38-1, is the sodium salt of menthol. It is an organic compound classified as an alkali metal alkoxide. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in research and industry, and its biological significance, with a particular focus on its relevance to drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from its parent compound, menthol, and general principles of alkoxide chemistry to provide a thorough resource.

Chemical and Physical Properties

This compound is typically a white crystalline solid at room temperature. Its properties are largely influenced by the mentholate anion. The quantitative data available for this compound and its parent compound, (-)-menthol, are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19321-38-1 | |

| Molecular Formula | C₁₀H₁₉NaO | |

| Molecular Weight | 178.25 g/mol | |

| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate | |

| Appearance | White crystalline solid | |

| Boiling Point | 222°C at 760 mmHg | |

| Flash Point | 86.7°C | |

| Vapor Pressure | 0.0214 mmHg at 25°C | |

| Solubility | Soluble in polar solvents such as water and ethanol. |

Table 2: Spectral and Optical Properties (Predicted and from Parent Compound)

| Property | Value/Description | Source/Note |

| Specific Rotation [α]ᴅ (for (-)-menthol) | -45.0 to -51.0° (20°C, Na lamp) | |

| ¹H NMR (Predicted) | Chemical shifts for the cyclohexane (B81311) ring protons are expected between 0.8 and 2.2 ppm. The proton on the carbon bearing the oxygen will be shifted downfield. | Based on general NMR principles |

| ¹³C NMR (Predicted) | The carbon attached to the oxygen is expected to have a chemical shift in the range of 60-80 ppm. Other aliphatic carbons will appear between 15 and 50 ppm. | Based on general NMR principles |

| Infrared (IR) Spectroscopy (Predicted) | Absence of a broad O-H stretch (around 3300 cm⁻¹). Presence of C-O stretching vibrations. | Based on functional group analysis |

| Mass Spectrometry (Predicted) | The mass spectrum would show the molecular ion peak corresponding to the mentholate anion (m/z = 155.14). Fragmentation would likely involve losses of alkyl groups from the cyclohexane ring. | Based on general fragmentation patterns |

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from (-)-menthol and sodium hydroxide (B78521).

Materials:

-

(-)-Menthol (C₁₀H₂₀O)

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve (-)-menthol in anhydrous ethanol.

-

Add an equimolar amount of sodium hydroxide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Continue refluxing for a specified period to ensure the reaction goes to completion. The formation of water as a byproduct will be observed.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the this compound product.

-

The product should be stored under anhydrous conditions to prevent hydrolysis.

Caption: Workflow for the synthesis of this compound.

Williamson Ether Synthesis using this compound

This protocol describes a representative Williamson ether synthesis to produce a menthyl ether, a common application for sodium alkoxides.

Materials:

-

This compound

-

An alkyl halide (e.g., ethyl bromide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

-

With vigorous stirring, add the alkyl halide dropwise to the suspension.

-

The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude ether.

-

The product can be purified by distillation or column chromatography.

Caption: Williamson ether synthesis using this compound.

Applications in Research and Drug Development

This compound's utility stems from its properties as a strong base and a nucleophile, as well as the biological activity of the mentholate anion.

Organic Synthesis

As a strong nucleophile, this compound is a valuable reagent in various organic transformations. Its primary application is in nucleophilic substitution reactions , such as the Williamson ether synthesis, to introduce the bulky and chiral menthyl group into molecules. This is particularly useful in the synthesis of chiral auxiliaries and other complex organic molecules.

Polymer Chemistry

In the field of polymer chemistry, this compound can act as a Lewis acid polar modifier in anionic polymerization processes. By coordinating to the growing polymer chain, it can influence the microstructure of the resulting polymer, such as increasing the vinyl content in the polymerization of butadiene.

Drug Development

The biological effects of the mentholate anion make this compound a compound of interest in drug development, primarily in topical formulations.

-

Analgesic and Cooling Agent: Similar to menthol, the mentholate anion is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Activation of this ion channel in sensory neurons leads to the sensation of cooling and provides analgesic effects, making it a potential active ingredient in topical pain relief formulations for conditions like arthritis and muscle strains.

-

Penetration Enhancer: Menthol is a well-known penetration enhancer in transdermal drug delivery. It is believed to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of other active pharmaceutical ingredients (APIs). This compound, by delivering the mentholate anion, is expected to exhibit similar properties.

Biological Activity and Signaling Pathways

The primary biological target of the mentholate anion is the TRPM8 ion channel, a non-selective cation channel.

TRPM8 Signaling Pathway

The activation of TRPM8 by the mentholate anion initiates a signaling cascade that results in its physiological effects.

-

Binding and Channel Opening: The mentholate anion binds to the TRPM8 receptor on sensory neurons.

-

Cation Influx: This binding causes a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca²⁺ and Na⁺.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, generating an action potential.

-

Signal Transduction to the Brain: This nerve impulse is transmitted to the brain, where it is perceived as a cooling sensation.

-

Analgesia: The activation of TRPM8 can also modulate pain signaling pathways, leading to an analgesic effect.

Caption: Activation of the TRPM8 signaling pathway by this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound (CAS 19321-38-1) is a versatile organic compound with applications ranging from organic synthesis to polymer chemistry and drug development. Its utility as a nucleophile and a base, combined with the biological activity of the mentholate anion as a TRPM8 agonist, makes it a valuable tool for researchers. While detailed experimental data for this compound itself is not extensively documented, its properties and reactivity can be largely inferred from its parent compound, menthol, and the general behavior of sodium alkoxides. Further research into the specific properties and applications of this compound would be beneficial for fully realizing its potential in various scientific and industrial fields.

The Dual Modulatory Role of Sodium Mentholate: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium mentholate, the sodium salt of menthol (B31143), exerts its physiological effects primarily through the actions of its menthol component, a well-established agonist of the transient receptor potential melastatin 8 (TRPM8) channel. This interaction underlies the characteristic cooling sensation and analgesic properties associated with this compound. Beyond its prominent role as a TRPM8 agonist, menthol also modulates the activity of voltage-gated sodium channels (VGSCs), contributing to its analgesic efficacy. Furthermore, menthol exhibits anti-inflammatory effects by intervening in key inflammatory signaling pathways. This technical guide provides a comprehensive examination of the multifaceted mechanism of action of this compound, with a focus on its interactions with TRPM8 and VGSCs, the downstream signaling cascades, and its anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.

Primary Mechanism: TRPM8 Channel Activation

The principal mechanism of action of the menthol moiety from this compound is the activation of the TRPM8 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1] This activation is responsible for the cooling sensation and contributes significantly to its analgesic effects.

Quantitative Analysis of TRPM8 Activation by Menthol Stereoisomers

The potency of menthol in activating TRPM8 is stereospecific, with (-)-menthol being the most potent isomer. The following tables summarize the key quantitative parameters for the activation of TRPM8 by various menthol stereoisomers, as determined by whole-cell patch-clamp recordings in HEK293T cells expressing mouse TRPM8.[1]

| Stereoisomer | EC50 (µM) | K_d (µM) | L |

| (-)-menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 |

| (+)-menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 |

| (+)-isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 |

| (+)-neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 |

| (+)-neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 |

| Table 1: TRPM8 Activation Parameters at +80 mV |

| Stereoisomer | EC50 (µM) | K_d (µM) | L |

| (-)-menthol | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |

| (+)-menthol | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |

| (+)-isomenthol | 1146.00 ± 117.0 | 1445.00 ± 147.0 | 1.23 ± 0.01 |

| (+)-neomenthol | 1003.00 ± 141.0 | 1294.00 ± 182.0 | 1.30 ± 0.02 |

| (+)-neoisomenthol | 1008.00 ± 122.0 | 1300.00 ± 157.0 | 1.28 ± 0.01 |

| Table 2: TRPM8 Activation Parameters at -80 mV |

TRPM8 Signaling Pathway

The activation of TRPM8 by menthol initiates a cascade of intracellular events, leading to neuronal depolarization and the perception of cold. The sensitivity of TRPM8 to menthol is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Downstream signaling involves G-protein-coupled receptors (GPCRs), phospholipase C (PLC), and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway and the transcription factor c-Jun.

References

Sodium Mentholate and its Progenitor, (-)-Menthol, in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic activities while minimizing off-target effects. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical course of a reaction. This technical guide provides an in-depth exploration of the use of (-)-menthol and its derivatives as chiral auxiliaries in asymmetric synthesis. While sodium mentholate itself is not typically employed as a traditional chiral auxiliary, its role as a chiral base and its relationship to the widely used (-)-menthol merit a comprehensive discussion. This document details the synthesis, mechanisms of action, and applications of menthol-derived chiral auxiliaries, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a practical resource for researchers in the field.

Introduction: The Role of Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary provides a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its availability and cost.

(-)-Menthol, a naturally abundant and inexpensive monoterpene, is a versatile and effective chiral auxiliary. Its rigid cyclohexane (B81311) framework possesses three stereocenters, creating a well-defined chiral environment that can effectively control the stereochemistry of various transformations.[2]

Synthesis of this compound and Menthyl Esters

Synthesis of this compound

This compound is the sodium alkoxide salt of menthol (B31143). It is typically prepared by reacting menthol with a strong base, such as sodium hydride (NaH) or sodium metal, in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Experimental Protocol: Synthesis of this compound

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Add (-)-menthol to the flask and stir until it is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting solution of this compound is typically used in situ for subsequent reactions.

Synthesis of Menthyl Esters

Menthyl esters are the most common form in which (-)-menthol is used as a chiral auxiliary. They are typically prepared by reacting (-)-menthol with a carboxylic acid, acid chloride, or acid anhydride.

Experimental Protocol: Synthesis of a (-)-Menthyl Ester from an Acid Chloride

-

In a round-bottom flask, dissolve (-)-menthol in an anhydrous solvent such as dichloromethane (B109758) (DCM) or THF.

-

Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acid chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

(-)-Menthol as a Chiral Auxiliary in Diastereoselective Reactions

The chiral menthyl group is used to control the stereochemistry of reactions occurring at a prochiral center within the substrate to which it is attached. The bulky isopropyl group of the menthol moiety effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.

Asymmetric Alkylation of Menthyl Esters

The diastereoselective alkylation of enolates derived from menthyl esters is a classic example of the utility of (-)-menthol as a chiral auxiliary.

Mechanism of Chiral Induction in Menthyl Ester Alkylation

The mechanism involves the formation of a chiral enolate, where the stereochemistry is controlled by the menthyl group. The bulky isopropyl group directs the approach of the electrophile.

Figure 1: Workflow for Asymmetric Alkylation using a (-)-Menthyl Ester Chiral Auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a (-)-Menthyl Ester [2]

-

Dissolve the (-)-menthyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl (B1604629) bromide) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for the specified reaction time (typically 2-4 hours).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the diastereomers.

-

The chiral auxiliary can be recovered by hydrolysis of the ester.[2]

Quantitative Data for Asymmetric Alkylation of Menthyl Esters

| Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

| Methyl Iodide | >90% | 85 | [2] |

| Benzyl Bromide | >95% | 90 | [2] |

| Allyl Bromide | >92% | 88 | [2] |

Asymmetric Michael Addition

Menthyl-derived chiral auxiliaries can also be used to control the stereochemistry of Michael additions. The chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

This compound as a Chiral Base

While not a traditional chiral auxiliary, this compound, as a chiral alkoxide, has the potential to act as a chiral base in asymmetric synthesis.[3] A chiral base can selectively deprotonate a prochiral substrate to generate a chiral enolate, which then reacts with an electrophile to produce an enantiomerically enriched product.

Conceptual Mechanism of Asymmetric Deprotonation by a Chiral Base

In this role, the chiral base, such as this compound, would be a reagent rather than a covalently bound auxiliary.

References

The Role of Sodium Mentholate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium mentholate, the sodium salt of the naturally occurring chiral monoterpene menthol (B31143), is a versatile yet often overlooked reagent in the field of organic synthesis. While its parent compound, (-)-menthol, is widely recognized and utilized as a chiral auxiliary, this compound itself offers unique properties as a chiral base and nucleophile.[1] Its inherent chirality, derived from the menthol backbone, presents opportunities for asymmetric induction in a variety of chemical transformations crucial to the synthesis of complex molecules, including pharmaceutical intermediates.[2] This technical guide provides a comprehensive overview of the preparation, properties, and applications of this compound in organic synthesis, with a focus on its potential in asymmetric catalysis.

Core Properties and Preparation

This compound is a white crystalline solid that is highly soluble in polar solvents like ethanol (B145695) and methanol. It is typically prepared through the reaction of menthol with a strong sodium base, such as sodium hydroxide (B78521) or sodium hydride.[1] The stereochemistry of the resulting this compound is dependent on the stereoisomer of menthol used in its preparation, with the (1R,2S,5R) configuration being the most common, derived from natural (-)-menthol.

Experimental Protocol: Preparation of this compound

Objective: To synthesize this compound from (-)-menthol and sodium hydroxide.

Materials:

-

(-)-Menthol

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol or methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous ethanol or methanol.

-

Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated solution to the stirred menthol solution.

-

Attach a reflux condenser and gently heat the mixture to reflux.

-

Continue stirring at reflux until all the sodium hydroxide has reacted and a clear solution of this compound is formed. The reaction is typically complete within a few hours.

-

The resulting solution of this compound in the alcohol can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to obtain the solid this compound.

Safety Precautions: Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment. The reaction is exothermic, and the addition of sodium hydroxide should be done carefully to control the temperature. The reaction should be carried out in a well-ventilated fume hood.

Diagram of the Preparation of this compound

Caption: General reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound's utility in organic synthesis stems from its dual functionality as a strong, sterically hindered base and a chiral nucleophile. These properties make it a candidate for a range of reactions, including nucleophilic substitutions, eliminations, and potentially, asymmetric transformations.

Nucleophilic Substitution Reactions

As a potent nucleophile, the menthoxide anion can participate in Williamson ether synthesis and esterification reactions. The bulky menthyl group can influence the steric environment of the reaction center, although its direct role in inducing high levels of asymmetry in these substitution reactions is not extensively documented.

Elimination Reactions: Dehydrohalogenation

This compound, being a strong alkoxide base, is well-suited for promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes.[3] In the case of prochiral substrates, the chiral nature of the base could theoretically lead to enantioselective deprotonation, resulting in the formation of an enantioenriched alkene. However, specific examples with high enantiomeric excess (ee) directly attributed to this compound are not prevalent in the literature. The general mechanism for a base-promoted dehydrohalogenation is illustrated below.

Diagram of Dehydrohalogenation

Caption: General workflow for a dehydrohalogenation reaction.

Asymmetric Synthesis: Potential Applications

The core interest in this compound for drug development and advanced organic synthesis lies in its potential as a chiral Brønsted base to catalyze asymmetric reactions.[4] While concrete, high-yielding, and highly enantioselective examples directly employing this compound are scarce in readily available literature, its structural features suggest potential applications in several key asymmetric transformations.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. A chiral base can deprotonate a prochiral nucleophile to form a chiral enolate, which then adds to the Michael acceptor in an enantioselective manner. This compound could potentially serve this role, creating a chiral environment during the deprotonation and subsequent addition steps.

Diagram of a Potential Asymmetric Michael Addition Pathway

Caption: Proposed role of this compound in an asymmetric Michael addition.

The enantioselective alkylation of ketones is a powerful method for constructing chiral quaternary carbon centers. A chiral base can facilitate the deprotonation of a prochiral ketone to form a chiral enolate, which is then alkylated. The steric and electronic properties of this compound could influence the facial selectivity of the subsequent alkylation step.

In polymer chemistry, this compound can act as a Lewis acid polar modifier in anionic polymerization.[1] By coordinating to the growing polymer chain, it can influence the stereochemistry of monomer addition, leading to polymers with specific tacticities. This has been observed in the polymerization of butadiene, where the use of this compound increases the vinyl content of the resulting polymer.[1]

Quantitative Data

While specific quantitative data for asymmetric reactions catalyzed directly by this compound is limited in the literature, the following table summarizes illustrative data for analogous reactions using chiral auxiliaries derived from menthol, which proceed through similar enolate intermediates. This data can serve as a benchmark for the potential stereochemical control achievable with menthol-derived chiral reagents.

| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Electrophile/Acceptor | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric Radical Cyclization | 8-Aryl Menthyl Derivative | β-keto ester | - | >99:1 dr | - |

| Asymmetric Alkylation | (-)-Menthyl Ester | Ester of a carboxylic acid | Alkyl halide | Good to excellent | - |

| Asymmetric Diels-Alder | (-)-Menthyl Acrylate | Acrylate | Diene | High endo/exo and good facial selectivity | - |

Note: The data in this table is derived from studies using menthol-based chiral auxiliaries and is intended to be illustrative of the potential for stereocontrol.[1]

Conclusion

This compound presents itself as a reagent with untapped potential in asymmetric organic synthesis. Its ready availability from the chiral pool, coupled with its properties as a strong base and nucleophile, makes it an attractive candidate for the development of new stereoselective methodologies. While the existing literature provides a solid foundation for its use in general organic synthesis, further research is warranted to fully explore and document its efficacy as a chiral catalyst or reagent in asymmetric transformations, particularly in the context of pharmaceutical synthesis where enantiomeric purity is paramount. The development of detailed experimental protocols and the systematic evaluation of its performance in a broader range of asymmetric reactions will be crucial for unlocking the full potential of this versatile chiral reagent.

References

- 1. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 2. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Sodium Mentholate: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium mentholate, the sodium salt of menthol (B31143), is a versatile organic compound with applications ranging from organic synthesis to the formulation of pharmaceutical and cosmetic products. Its utility is intrinsically linked to its chemical stability and reactivity. This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid at room temperature and is highly soluble in polar solvents such as water and ethanol.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NaO | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 222 °C at 760 mmHg | [1] |

| Flash Point | 86.7 °C | [1] |

| Vapor Pressure | 0.0214 mmHg at 25 °C | [1] |

| Solubility | Miscible in water and ethanol | [1] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. It is primarily susceptible to degradation by hydrolysis and oxidation.

Hydrolytic Stability

This compound is highly susceptible to hydrolysis in the presence of water or moisture, readily converting back to menthol and sodium hydroxide.[1] This reaction is typically rapid and exothermic. Therefore, anhydrous conditions are crucial for storing and handling this compound to maintain its integrity.

Forced degradation studies under hydrolytic conditions are essential to understand its stability in aqueous environments. A typical protocol for hydrolytic degradation is outlined in Section 4.1.

Oxidative Stability

As an alkoxide, this compound can be oxidized. Common oxidizing agents can convert the secondary alcohol group of the mentholate moiety into a ketone, forming menthone as a primary degradation product.[3] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen) to prevent oxidation from atmospheric oxygen.[3]

Thermal Stability

Photostability

Information on the specific photodegradation kinetics of this compound is limited in the public domain. However, forced degradation studies under photolytic conditions are a standard part of stability testing for pharmaceutical ingredients.[5][6] A general protocol for assessing photostability is provided in Section 4.1.

Reactivity Profile

This compound's reactivity is characterized by its nucleophilic and basic nature, making it a useful reagent in organic synthesis.

Hydrolysis

As mentioned, this compound readily hydrolyzes in the presence of water.

Caption: Hydrolysis of this compound.

Oxidation

This compound can be oxidized to form menthone. This reaction is commonly achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄).[3]

Caption: Oxidation of this compound.

Nucleophilic Substitution

The mentholate anion is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides to form menthyl ethers.[3][7]

Caption: Sₙ2 Reaction of this compound.

Reaction with Acids

As a salt of a weak acid (menthol) and a strong base (sodium hydroxide), this compound will react with acids in a neutralization reaction to form menthol and the corresponding sodium salt of the acid.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for establishing the intrinsic stability of this compound and for developing stability-indicating analytical methods.[5][6]

Caption: Forced Degradation Study Workflow.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).[6]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[6]

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[6]

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.[2]

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 60°C) for a defined period.[2]

-

Photolytic Degradation: Expose a solid sample and a solution sample to UV and visible light in a photostability chamber.[2]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) for volatile degradants.[8]

-

Data Evaluation: Quantify the amount of undegraded this compound and identify and quantify the degradation products. This data is used to establish degradation pathways and kinetics.

Oxidation of this compound to Menthone

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water)

-

Sodium bisulfite (NaHSO₃) solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of potassium permanganate to the stirred solution. The reaction is often exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude menthone.

-

Purify the crude product by column chromatography or distillation.

Nucleophilic Substitution with an Alkyl Halide (Williamson Ether Synthesis)

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Water

-

Ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

-

Add the alkyl halide dropwise to the stirred solution at room temperature.

-

The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous mixture with ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting menthyl ether by column chromatography.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and reactivity of this compound. It is important to note that specific kinetic data for this compound degradation is not extensively available in the public literature, and the data presented for degradation is based on general forced degradation study protocols for related compounds.

Table 2: Forced Degradation of a Related Compound (Menthol in a Syrup Formulation) [2]

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acid Hydrolysis | 1N HCl | 3 h | ~2-5 |

| Base Hydrolysis | 1N NaOH | 3 h | ~2-5 |

| Oxidation | 5% w/v H₂O₂ | 3 h | ~2-5 |

| Thermal | 80°C | 24 h | ~2-5 |

| Humidity | 40°C / 75% RH | 7 days | ~2-5 |

| Photolytic | 1.2 million lux h/m² | 22 h | ~2-5 |

Table 3: Known Degradation Products

| Degradation Pathway | Primary Degradation Product(s) | Analytical Method for Detection |

| Hydrolysis | Menthol, Sodium Hydroxide | GC-MS, HPLC |

| Oxidation | Menthone | GC-MS, HPLC |

| High-Temperature Thermal Degradation | Formaldehyde, Acetaldehyde, Benzene (based on menthol degradation) | GC-MS |

Excipient Compatibility

For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is crucial. As a basic compound, this compound may interact with acidic excipients. Furthermore, its sensitivity to moisture necessitates careful selection of excipients with low water content. Compatibility studies, typically involving binary mixtures of this compound and an excipient stored under accelerated conditions (e.g., 40°C/75% RH), are recommended.[9] Analysis by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC can reveal potential interactions.

Conclusion

This technical guide provides a detailed overview of the stability and reactivity of this compound. Its susceptibility to hydrolysis and oxidation necessitates careful handling and storage under anhydrous and inert conditions. The nucleophilic nature of the mentholate anion makes it a valuable reagent in organic synthesis for forming ether linkages. The provided experimental protocols and data serve as a foundation for researchers and drug development professionals working with this compound, enabling them to design stable formulations and predict its chemical behavior in various applications. Further quantitative studies on the degradation kinetics under specific pH and temperature conditions would be beneficial for more precise shelf-life predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]

A Technical Guide to the Solubility of Sodium Mentholate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sodium Mentholate

This compound is the sodium salt of menthol (B31143), a cyclic monoterpene alcohol. It is a white crystalline solid at room temperature and is known to be soluble in polar solvents.[1] Its amphiphilic nature, possessing both a hydrophilic ionic head (the alkoxide) and a lipophilic hydrocarbon tail (the menthol group), suggests a range of solubilities in different solvent systems. Understanding the solubility of this compound is critical for its application in organic synthesis, as a catalyst, and in the formulation of pharmaceutical and consumer products.

Solubility Profile of this compound

The principle of "like dissolves like" is the primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This compound, being an ionic compound, is inherently polar.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected in these solvents. The sodium and mentholate ions can be effectively solvated by the polar solvent molecules through ion-dipole interactions. The hydroxyl group of protic solvents can also form hydrogen bonds with the oxygen atom of the mentholate anion. Sources indicate that this compound is miscible in water, ethanol, and methanol, which suggests very high solubility.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to high solubility is anticipated. These solvents possess large dipole moments and can solvate the sodium cation and the mentholate anion, although they lack the ability to donate hydrogen bonds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The non-polar nature of these solvents makes them poor at solvating the charged sodium and mentholate ions, leading to insolubility.[1]

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely published. The following table provides a qualitative summary based on available information and chemical principles. The quantitative data columns are populated with placeholder values to illustrate the desired format for experimental results.

| Solvent | Chemical Formula | Polarity | Expected Solubility (Qualitative) | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | Miscible[1] | > 100 (Placeholder) |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] | > 100 (Placeholder) |

| Methanol | CH₃OH | Polar Protic | Miscible[1] | > 100 (Placeholder) |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | 25-50 (Placeholder) |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | 30-60 (Placeholder) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Soluble | 40-80 (Placeholder) |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Slightly Soluble | 5-15 (Placeholder) |

| Toluene | C₇H₈ | Non-Polar | Insoluble | < 0.1 (Placeholder) |

| Hexane | C₆H₁₄ | Non-Polar | Insoluble[1] | < 0.01 (Placeholder) |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a standard gravimetric method for determining the solubility of a solid compound like this compound in a liquid solvent. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.[2][3][4]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight seals

-

Oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[5][6]

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5][6]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the equilibrium temperature) syringe.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the decomposition point of this compound.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.[4]

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dry solute / Volume of saturated solution collected) x 100

Alternatively, solubility in g/100 g of solvent can be calculated:

Mass of solvent = Mass of saturated solution - Mass of dry solute Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in scientific literature, this guide provides a foundational understanding of its expected solubility behavior in a variety of solvents. The provided experimental protocol for gravimetric analysis offers a robust method for researchers to determine precise solubility values tailored to their specific applications. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Sodium Mentholate: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data for sodium mentholate (CAS No. 19321-38-1). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding of its properties and associated hazards. This document is intended to be a critical resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some properties have limited available data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NaO | [1][2][3][4] |

| Molecular Weight | 178.25 g/mol | [1][4] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in polar solvents like water and ethanol. | [4] |

| Stability | Generally stable under standard laboratory conditions. Hygroscopic; sensitive to moisture. | [4][5] |

| Synonyms | Sodium (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate, EINECS 242-958-4 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

GHS Pictograms and Signal Word:

References

The Catalytic Potential of Sodium Mentholate: A Technical Guide for Researchers

Abstract

Sodium (-)-mentholate, the sodium salt of the naturally occurring chiral alcohol (-)-menthol, is a versatile alkoxide with emerging applications in catalysis and polymer chemistry. While traditionally utilized as a stoichiometric base or nucleophile in organic synthesis, its role as a catalytic modifier and potential catalyst is gaining recognition. This technical guide provides an in-depth analysis of the current and potential applications of sodium mentholate in catalysis, with a focus on its well-documented role in controlling polymer microstructure and its speculative application in metallothermic reduction processes. This document collates quantitative data, details experimental methodologies, and presents mechanistic pathways to serve as a comprehensive resource for professionals in chemical research and development.

Introduction: Properties and Catalytic Relevance

This compound, systematically named sodium (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate, is a chiral sodium alkoxide. Its utility in catalytic systems stems from several key properties:

-

Strong Basicity: As an alkoxide, it is a strong base capable of deprotonation and initiating anionic reactions.

-

Nucleophilicity: The mentholate anion is a potent nucleophile.[1]

-

Chirality: The inherent chirality derived from the (-)-menthol backbone presents opportunities for asymmetric catalysis.

-

Lewis Acidity: In certain contexts, the sodium cation can act as a Lewis acid, coordinating to reagents and influencing reaction pathways.[2]

These characteristics position this compound as a compound of interest in fields requiring precise control over reaction stereochemistry and mechanism, particularly in polymer synthesis.

Application in Anionic Polymerization: Microstructure Control

The most scientifically documented catalytic application of this compound is as a "polar modifier" in the anionic polymerization of dienes, such as 1,3-butadiene. In this context, it is not a catalyst in the classical sense of initiating the reaction but acts as a powerful agent that modifies the behavior of the primary organolithium initiator (e.g., n-butyllithium) to control the microstructure of the resulting polymer.

The microstructure of polybutadiene—specifically the ratio of 1,4-cis, 1,4-trans, and 1,2-vinyl additions—is a critical determinant of its physical properties, such as its glass transition temperature (Tg) and elasticity, which are vital for applications like performance tires.[2] Anionic polymerization of butadiene in non-polar solvents like hexane (B92381) typically yields a polymer with low 1,2-vinyl content. The addition of this compound dramatically alters this selectivity.

Mechanism of Action

In n-butyllithium (n-BuLi) initiated polymerization, the lithium cation at the propagating chain end coordinates to the butadiene monomer. In non-polar solvents, this leads preferentially to 1,4-addition. This compound, acting as a Lewis acid modifier, is believed to form a complex with the propagating polybutadienyl lithium chain end. This complexation alters the coordination sphere of the lithium cation, increasing the ionic character of the carbon-lithium bond and sterically directing the incoming monomer to favor 1,2-addition (vinyl addition).

When used in conjunction with a Lewis base polar modifier, such as bis[2-(N,N-dimethylamino)ethyl] ether (DMEAEE), a synergistic effect is observed, leading to exceptionally high vinyl content in the final polymer.

References

Spectroscopic Analysis of Sodium Mentholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sodium mentholate is an alkali metal alkoxide formed by the deprotonation of menthol (B31143), a compound renowned for its physiological cooling effects and widespread use in pharmaceuticals, cosmetics, and flavoring agents. The transformation of the hydroxyl group of menthol into a sodium alkoxide significantly alters its nucleophilicity and reactivity, making it a valuable reagent in organic synthesis. Spectroscopic techniques such as NMR and IR are indispensable for confirming the successful synthesis of this compound and for characterizing its structure and purity. This guide will delve into the theoretical underpinnings and practical aspects of the NMR and IR spectroscopic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized by reacting menthol with a strong sodium base, such as sodium metal or sodium hydride, in an anhydrous solvent.[1] The reaction involves the deprotonation of the hydroxyl group of menthol to form the this compound salt and a byproduct (hydrogen gas with sodium hydride, or dihydrogen gas with sodium metal).

Caption: Synthesis of this compound from (-)-Menthol.

Spectroscopic Analysis

The conversion of menthol to this compound induces significant changes in the electronic environment of the molecule, which are readily observable through NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy